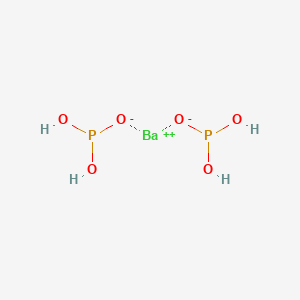Barium(2+);dihydrogen phosphite
CAS No.:
Cat. No.: VC13715963
Molecular Formula: BaH4O6P2
Molecular Weight: 299.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | BaH4O6P2 |
|---|---|
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | barium(2+);dihydrogen phosphite |
| Standard InChI | InChI=1S/Ba.2H2O3P/c;2*1-4(2)3/h;2*1-2H/q+2;2*-1 |
| Standard InChI Key | BIKHAYJFLXLLNK-UHFFFAOYSA-N |
| SMILES | OP(O)[O-].OP(O)[O-].[Ba+2] |
| Canonical SMILES | OP(O)[O-].OP(O)[O-].[Ba+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Barium dihydrogen phosphite is systematically named barium(2+) dihydrogen phosphite under IUPAC guidelines. Its chemical formula, BaH₄O₆P₂, reflects a 1:2 ratio of Ba²⁺ to H₂PO₃⁻ ions. The compound’s SMILES representation, OP(O)[O-].OP(O)[O-].[Ba+2], highlights the connectivity of phosphate groups to the central barium ion. Confusion may arise from alternative formulations, such as Ba(H₂PO₃)₂·0.5H₂O (molecular weight: 296.27 g/mol) , which represents a hemihydrate form. Discrepancies in reported molecular weights (e.g., 217.31 g/mol for BaHPO₃ ) underscore the need for standardized characterization protocols.
Crystallographic and Spectroscopic Insights
While structural data for barium dihydrogen phosphite remain scarce, analogous compounds like barium dihydrogen phosphate (Ba(H₂PO₄)₂) offer clues. In the latter, X-ray diffraction reveals a triclinic crystal system with space group P-1, where Ba²⁺ ions coordinate with phosphate tetrahedra . Computational studies using density functional theory (DFT) have validated bond lengths and angles in such systems , suggesting that similar approaches could elucidate the phosphite variant’s geometry.
Synthesis and Production Methods
Acid-Base Neutralization
The most common synthesis route involves reacting barium carbonate (BaCO₃) with phosphorous acid (H₃PO₃):
This exothermic reaction proceeds under mild conditions, yielding aqueous barium dihydrogen phosphite, which requires vacuum evaporation to isolate the hemihydrate .
Metathesis Reactions
Alternative methods employ ammonium phosphite (NH₄HPO₃) and barium chloride (BaCl₂):
This route avoids gas byproducts but necessitates precise stoichiometric control to prevent impurities .
Physicochemical Properties
Spectroscopic Signatures
Infrared (IR) and Raman spectra of related phosphites show characteristic P–O stretching vibrations at 900–1100 cm⁻¹ and O–H bends near 1600 cm⁻¹ . For barium dihydrogen phosphite, theoretical DFT calculations predict similar bands, though experimental validation is pending.
Applications and Industrial Relevance
Corrosion Inhibition
Phosphites are widely used as corrosion inhibitors in cooling systems and metal coatings. Barium dihydrogen phosphite’s ability to chelate metal ions and form protective films could make it effective in alkaline environments, though industrial adoption remains unverified.
Agricultural Chemistry
In agriculture, phosphites act as fungicides and nutrient supplements. While barium’s toxicity limits its direct use in crops, research into controlled-release formulations or soil amendments may unlock niche applications.
Materials Science
Barium compounds are prized for their high density and X-ray opacity. Barium dihydrogen phosphite could serve as a precursor for ceramic materials or radiopaque agents, provided toxicity concerns are addressed.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
Despite its potential, barium dihydrogen phosphite suffers from insufficient data on:
-
Crystal structure: Single-crystal X-ray diffraction studies are needed to resolve its atomic arrangement.
-
Thermal behavior: Thermogravimetric analysis (TGA) would clarify decomposition pathways.
-
Ecotoxicology: Environmental impact assessments are critical for agricultural or industrial use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume